AChE Inhibition Compared to Palmatine
Pseudopalmatine demonstrated in vitro acetylcholinesterase (AChE) inhibitory activity with an IC50 of 1.8 μM in an Ellman assay [1]. In a direct head-to-head comparison under identical experimental conditions, the close structural analog palmatine was 4.5-fold more potent (IC50 = 0.4 μM), while pseudocolumbamine was 2.8-fold less potent (IC50 = 5.0 μM) and compound 3 was 4.7-fold less potent (IC50 = 8.4 μM) [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.8 μM |
| Comparator Or Baseline | Palmatine: 0.4 μM; Pseudocolumbamine: 5.0 μM; Compound 3: 8.4 μM |
| Quantified Difference | 4.5-fold less potent than palmatine; 2.8-fold more potent than pseudocolumbamine |
| Conditions | Ellman assay; isolated from Annona glabra [1] |
Why This Matters
Researchers developing AChE inhibitors for neurological disorders should select palmatine for maximal potency, or pseudopalmatine for moderate activity and distinct selectivity profiles to investigate SAR divergence.
- [1] Tsai, S. F., & Lee, S. S. (2010). Characterization of acetylcholinesterase inhibitory constituents from Annona glabra assisted by HPLC microfractionation. Journal of Natural Products, 73(10), 1632–1635. View Source
